N6-Methyladenosine-5'-monophosphate sodium salt
Descripción general
Descripción
N6-Methyladenosine-5’-monophosphate sodium salt, also known as 9H-Purin-6-amine, N-methyl-9-(5-O-phosphonopentofuranosyl)-, sodium salt, is an activator of PYGB (glycogen phosphorylase b) with a CAS Number of 81921-35-9 . It has a molecular weight of 407.23 and a molecular formula of C11H16N5O7P•2Na . This compound has gained a lot of attention in recent years because the mRNA modification with m6A has been shown to play a role in stability and translational efficiency of mRNA .
Molecular Structure Analysis
The linear formula of N6-Methyladenosine-5’-monophosphate sodium salt is C11H15N5O7PNa . The SMILES string representation is [Na].CNc1ncnc2n(cnc12)C3OC(COP(O)(O)=O)C(O)C3O .Physical and Chemical Properties Analysis
N6-Methyladenosine-5’-monophosphate sodium salt is a white to off-white free-flowing powder . It has a molecular weight of 405.21 .Aplicaciones Científicas De Investigación
Electrochemical Detection in Biological Samples
- Electrochemical Immunodetection : N6-methyladenosine (m6A) plays a critical role in various biological processes. An electrochemical method using N6-methyladenosine-5'-triphosphate (m6ATP) as a target molecule has been developed for m6A detection. This method uses anti-m6A antibody for recognition and capture, employing silver nanoparticles and amine-PEG3-biotin functionalized SiO2 nanospheres as signal amplifiers. This strategy allows quantitative detection of m6A in complex biological samples like human cell lines (Yin et al., 2017).
Role in RNA Methylation
- RNA Methylation Mechanism : m6A is the most prevalent internal modification in mammalian messenger and non-coding RNAs. Studies have shown that proteins like METTL14, along with METTL3, form a core complex that functions in cellular m6A deposition on mammalian nuclear RNAs. This modification plays a significant role in RNA biology, impacting RNA processing and metabolism (Liu et al., 2013).
Epitranscriptomic Regulation
- Post-Transcriptional Gene Regulation : m6A methylation is a key factor in post-transcriptional gene regulation in eukaryotes. It directs mRNA to different fates and controls protein synthesis. This modification is crucial in cell differentiation, embryonic development, and stress responses. The epitranscriptome, including m6A, codes a new layer of information that regulates protein synthesis (Zhao, Roundtree, & He, 2016).
Computational Prediction and Analysis
- Deep Learning for m6A Site Identification : Advanced computational models have been developed to detect N6-methyladenosine sites in RNA, using deep learning techniques like the word2vec natural language processing technique. These models can extract features automatically from the human genome, aiding in the identification of m6A sites and facilitating research and drug discovery (Nazari, Tahir, Tayara, & Chong, 2019).
Role in Plant Stress Responses
- Epitranscriptomic Regulation in Rice : m6A methylation has been shown to significantly influence rice responses to environmental stimuli like salt stress. The study revealed that salt stress alters m6A methylation in rice, affecting genes related to stress responses and ion transport. This indicates that m6A modifications regulate plant growth and responses to environmental changes (Wang et al., 2022).
Photoelectrochemical Detection Methods
- Sensitive Photoelectrochemical Immunoassay : Another approach for m6A detection is a photoelectrochemical (PEC) immunosensing platform based on carboxylated CN and avidin functionalized Ru@SiO2 nanocomposites. This method offers high sensitivity for detecting m6A in human serum samples, demonstrating its potential for clinical and research applications (Wang et al., 2018).
mRNA Stability and Regulation
- Inhibition of Ribonucleolytic Cleavage : m6A modification in Arabidopsis mRNAs generally acts as a stabilizing mark, inhibiting site-specific cleavage. This stabilization is essential for proper regulation of stress-responsive transcriptomes, like in salt-stress response, highlighting the role of m6A in mRNA stability and regulation (Anderson et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N6-Methyladenosine-5’-monophosphate sodium salt, also known as 6-Me-5′-AMP, is glycogen phosphorylase b . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Mode of Action
N6-Methyladenosine-5’-monophosphate sodium salt acts as an activator of glycogen phosphorylase b . It also acts as a non-competitive inhibitor of rat adenylate kinase II . These interactions result in changes to the activity of these enzymes, influencing the metabolic processes they are involved in.
Biochemical Pathways
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt affects the glycogenolysis pathway . This leads to an increase in the production of glucose-1-phosphate, which can be further metabolized to provide energy for the cell. The inhibition of adenylate kinase II can impact the balance of adenine nucleotides within the cell.
Result of Action
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt can lead to an increase in the breakdown of glycogen, providing more glucose-1-phosphate for energy production . The inhibition of adenylate kinase II can affect the balance of adenine nucleotides, potentially influencing various cellular processes.
Análisis Bioquímico
Biochemical Properties
N6-Methyladenosine-5’-monophosphate sodium salt plays a pivotal role in biochemical reactions. It serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate . This process is essential for the mobilization of energy within cellular structures .
Cellular Effects
N6-Methyladenosine-5’-monophosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by playing a role in the modulation of glycogen metabolism . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N6-Methyladenosine-5’-monophosphate sodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is a non-competitive inhibitor of rat adenylate kinase II . It also plays a role in the modification of mRNA, which has been shown to affect the stability and translational efficiency of mRNA .
Metabolic Pathways
N6-Methyladenosine-5’-monophosphate sodium salt is involved in the metabolic pathway of glycogen metabolism . It interacts with enzymes such as glycogen phosphorylase b and influences metabolic flux .
Propiedades
IUPAC Name |
disodium;[3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKUKRAZPHTHH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002311 | |
Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81921-35-9 | |
Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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